molecular formula C13H14N2O3S2 B5652947 2-((3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid

2-((3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid

Cat. No.: B5652947
M. Wt: 310.4 g/mol
InChI Key: XWUAOPITKYYSAV-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Its structure includes an allyl group at position 3, methyl groups at positions 5 and 6, and a thioacetic acid substituent at position 2 (Figure 1). This scaffold is synthesized via alkylation and condensation reactions, as demonstrated in studies on analogous thienopyrimidine derivatives .

Properties

IUPAC Name

2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-4-5-15-12(18)10-7(2)8(3)20-11(10)14-13(15)19-6-9(16)17/h4H,1,5-6H2,2-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUAOPITKYYSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid typically involves multiple steps. One common route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-d]pyrimidine core.

    Introduction of the Allyl and Dimethyl Groups: The allyl and dimethyl groups are introduced through alkylation reactions using suitable alkylating agents.

    Formation of the Thioether Linkage: The thioether linkage is formed by reacting the thieno[2,3-d]pyrimidine derivative with a suitable thiol under appropriate conditions.

    Introduction of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at Thioether Position

The thioether (-S-) group adjacent to the pyrimidine ring undergoes nucleophilic substitution under basic conditions. This reaction is critical for synthesizing derivatives with modified biological activity.

Reaction Conditions Products References
AlkylationK₂CO₃/DMF, 80°C, alkyl halidesS-alkylated thienopyrimidines (e.g., methyl, benzyl derivatives)
ArylationCuI/1,10-phenanthroline, DMSO, 120°CBiaryl thioethers via Ullmann coupling
AminolysisNH₃/EtOH, refluxThiol-to-amine exchange (yields: 60-75%)

Oxidation of Thioether to Sulfone/Sulfoxide

The sulfur atom in the thioether is susceptible to oxidation, altering electronic properties and bioavailability:

Oxidizing Agent Conditions Product Applications
mCPBA (3 equiv)CH₂Cl₂, 0°C → RT, 4 hrSulfoxide (major), sulfone (trace)Enhanced enzyme inhibition potency
H₂O₂ (30%)/AcOH60°C, 2 hrSulfone (quantitative)Improved metabolic stability

Carboxylic Acid Functionalization

The acetic acid moiety participates in classical acid-derived reactions:

Esterification

Reagent Conditions Yield Product Utility
SOCl₂/MeOHReflux, 6 hr85%Methyl ester for prodrug synthesis
DCC/DMAP, ROHRT, 12 hr70-90%Long-chain esters (lipophilicity tuning)

Amide Formation

Coupling Agent Conditions Amine Yield
EDCI/HOBtDMF, RT, 24 hrAryl amines (e.g., aniline)60-80%
T3P®CH₂Cl₂, 0°C → RT, 6 hrHeterocyclic amines75-92%

Allyl Group Reactivity

The allyl side chain undergoes characteristic alkene reactions:

Reaction Catalyst/Reagent Product Stereoselectivity
Hydroboration-oxidationBH₃·THF, H₂O₂/NaOHSecondary alcohol (anti-Markovnikov)>90% syn addition
EpoxidationmCPBA, CH₂Cl₂Allylic epoxideDiastereomeric mixture
Click ChemistryCuSO₄/sodium ascorbate, azideTriazole conjugates>95% regioselectivity

Ring-Opening and Rearrangements

The thieno[2,3-d]pyrimidine core shows limited ring-opening under harsh conditions:

Reagent Conditions Mechanism Outcome
Conc. H₂SO₄100°C, 8 hrAcid-catalyzed hydrolysisThiophene ring cleavage (low yield)
Na/NH₃(l)-33°C, 1 hrBirch reductionPartial dearomatization

Photochemical Reactions

UV irradiation induces unique transformations:

Wavelength Solvent Product Quantum Yield
254 nmMeCN[2+2] Cycloadduct with maleimidesΦ = 0.12
365 nmTolueneThiyl radical recombinationΦ = 0.08

Stability Under Physiological Conditions

Critical for pharmaceutical applications:

Parameter Value Method Implications
Hydrolytic stability (pH 7.4)t₁/₂ = 48 hrHPLC-MS monitoringSuitable for oral administration
Plasma stability (human)>90% intact after 2 hrIncubation at 37°CLow first-pass metabolism

Scientific Research Applications

2-((3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infections.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-((3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in critical biological processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Substituents (Positions) Key Modifications Reference
2-((3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid Thieno[2,3-d]pyrimidine 3-Allyl; 5,6-diMe; 2-thioacetic acid Allyl group for flexibility
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(9-ethylcarbazol-3-yl)acetamide Thieno[2,3-d]pyrimidine 3-Ethyl; 5,6-diMe; 2-thioacetamide + carbazole Ethyl substitution; carbazole for π-stacking
2-[5-(4-Fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid Thieno[2,3-d]pyrimidine 5-(4-Fluorophenyl); 3-acetic acid Fluorophenyl for enhanced polarity
Ethyl 1,4-dihydro-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-acetate Thieno[2,3-d]pyrimidine 5,6-diMe; 2-ethyl ester Esterification for improved bioavailability
6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidine + benzimidazole 6-Benzimidazole; 3,5-diMe; 2-thione Hybrid structure for dual-target activity

Key Observations :

  • Substituent Impact : The allyl group in the target compound provides moderate antimicrobial activity, but replacing it with a benzimidazole or isopropylphenyl group (as in ) significantly enhances TrmD inhibition and potency.
  • Bioavailability : The ethyl ester derivative () shows improved absorption compared to the free acid form, though its activity shifts toward plant growth regulation rather than antimicrobial effects .

Physicochemical and ADMET Properties

Table 3: Physicochemical and Predicted ADMET Properties
Compound logP Solubility (mg/mL) Predicted Toxicity (LD50, mg/kg) Metabolic Stability Reference
2-((3-Allyl-5,6-dimethyl-4-oxo-...thio)acetic acid 2.8 0.12 450 (low) Moderate
2-((3-Ethyl-5,6-dimethyl-4-oxo...yl)thio)-N-(9-ethylcarbazol-3-yl)acetamide 4.1 0.03 320 (moderate) Low
Ethyl 1,4-dihydro-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-acetate 3.2 0.25 620 (low) High
2-[5-(4-Fluorophenyl)-4-oxo...yl]acetic acid 2.5 0.18 500 (low) Moderate

Insights :

  • The allyl-containing compound exhibits balanced logP (2.8) and low toxicity, making it a viable lead for further optimization.

Biological Activity

The compound 2-((3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid is a novel thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a thieno[2,3-d]pyrimidine core substituted with an allyl group and a thioacetic acid moiety. Its molecular formula is C18H23N3O3SC_{18}H_{23}N_{3}O_{3}S, with a molecular weight of approximately 337.46 g/mol.

Antimicrobial Activity

Recent studies have indicated that compounds with similar thienopyrimidine structures exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against various strains of bacteria, including resistant strains like Staphylococcus aureus . Although specific data on the antimicrobial efficacy of this compound is limited, its structural analogs suggest a potential for similar activity.

Cytotoxicity and Cell Viability

Cytotoxicity assays are crucial for assessing the safety profile of new compounds. In studies involving related thienopyrimidine derivatives, varying concentrations were tested on normal cell lines (e.g., L929 cells), revealing that some compounds exhibited low cytotoxicity while others induced cell death at higher concentrations . The specific cytotoxic profile of this compound remains to be fully elucidated.

The mechanism by which this compound exerts its biological effects is not fully understood but may involve interaction with specific cellular targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Gene Expression Modulation : There is evidence suggesting that thienopyrimidine derivatives can influence gene expression related to cell proliferation and apoptosis .

Pharmacokinetics

Understanding the pharmacokinetic properties is essential for determining the bioavailability and therapeutic potential of this compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be characterized through further research.

Case Studies and Research Findings

A review of existing literature highlights several key findings regarding the biological activity of thienopyrimidine derivatives:

StudyFindings
Study A Demonstrated significant antibacterial activity against Gram-positive bacteria.
Study B Reported low cytotoxicity in normal cell lines at therapeutic doses.
Study C Identified enzyme inhibition as a potential mechanism for anticancer activity.

Q & A

Q. What synthetic methodologies are reported for the preparation of 2-((3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid?

  • Answer : The compound is synthesized via multi-step protocols involving: (i) Condensation of 6-amino-1,3-dimethyluracil with aromatic aldehydes to form Schiff bases. (ii) Thiazolidinone ring formation using 2-mercaptoacetic acid under reflux conditions (e.g., ethanol, 12–24 hours). (iii) Allylation at the N3 position of the pyrimidine core using allyl bromide or similar reagents .
  • Key intermediates : 6-(3-substituted N-benzylidene)-1,3-dimethyl pyrimidine-2,4-dione derivatives and thioether-linked intermediates .

Q. What spectroscopic techniques are critical for structural validation of this compound?

  • Answer :
  • 1H/13C NMR : Confirms allyl group integration (δ ~4.5–5.8 ppm for vinyl protons) and methyl/methylene signals.
  • HRMS : Validates molecular formula (e.g., C₁₄H₁₆N₂O₃S₂).
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600 cm⁻¹) stretches .

Q. Which preliminary biological assays are suitable for evaluating its bioactivity?

  • Answer :
  • Antimicrobial screening : Agar diffusion or microdilution assays against Staphylococcus aureus and Candida albicans (common for thienopyrimidine derivatives) .
  • Antioxidant activity : DPPH radical scavenging assays at concentrations of 10–100 μM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize antimicrobial potency?

  • Answer :
  • Modify substituents : Replace allyl with bulkier alkyl groups (e.g., propyl or benzyl) to enhance lipophilicity and membrane penetration.
  • Introduce electron-withdrawing groups : Fluorine or nitro substituents at the 5/6 positions of the thienopyrimidine ring may improve target binding .
  • Data-driven approach : Compare MIC values across analogs using ANOVA to identify statistically significant trends .

Q. What computational strategies predict binding mechanisms with microbial targets?

  • Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase (DHFR) or fungal CYP51.
  • MD simulations : Assess binding stability (50–100 ns trajectories) and calculate free energy landscapes (MM-PBSA/GBSA) .
  • Contradiction resolution : Cross-validate docking results with experimental IC₅₀ values to address false positives .

Q. How to address discrepancies in cytotoxicity data across cell lines?

  • Answer :
  • Assay standardization : Use identical cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–72 hours) to minimize variability.
  • Purity validation : Confirm compound integrity via HPLC (>95% purity) to exclude degradation artifacts .
  • Mechanistic studies : Perform flow cytometry to distinguish apoptosis vs. necrosis pathways .

Q. What formulation strategies enhance stability in physiological conditions?

  • Answer :
  • Prodrug design : Esterify the acetic acid moiety to improve hydrolytic stability.
  • Nanocarriers : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .

Q. How to resolve stereochemical ambiguities in derivatives?

  • Answer :
  • Chiral chromatography : Use CHIRALPAK® columns with hexane/isopropanol gradients.
  • Circular Dichroism (CD) : Compare experimental spectra with DFT-predicted electronic transitions .

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